Methyl 4-bromo-3-nitrobenzoate

Overview

Description

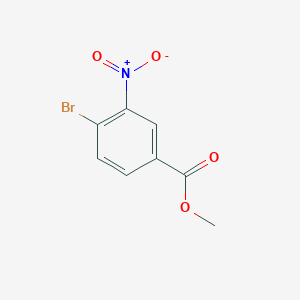

Methyl 4-bromo-3-nitrobenzoate (CAS: 2363-16-8) is a substituted benzoate ester with the molecular formula C₈H₆BrNO₄ and a molecular weight of 260.04 g/mol . It appears as a white to orange/green crystalline powder with a melting point range of 101–105°C and a purity typically ≥98% (by GC) . Structurally, it features a bromine atom at the 4-position and a nitro group at the 3-position of the benzene ring, with a methyl ester at the carboxyl group (Figure 1).

This compound is widely utilized in pharmaceutical synthesis and organic chemistry as a key intermediate. Its electron-withdrawing substituents (bromo and nitro groups) enhance reactivity in electrophilic substitutions and cross-coupling reactions. Notably, it has been employed in stereochemical studies, such as the intramolecular Schmidt reaction, where its crystalline derivatives (e.g., 4-bromo-3-nitrobenzoate esters) enabled unambiguous confirmation of absolute configurations via single-crystal X-ray diffraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration and bromination of methyl benzoate. The typical synthetic route includes:

Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic Substitution: Products like 4-azido-3-nitrobenzoate or 4-thiocyanato-3-nitrobenzoate.

Reduction: 4-bromo-3-aminobenzoate.

Ester Hydrolysis: 4-bromo-3-nitrobenzoic acid.

Scientific Research Applications

Synthesis of Pharmaceuticals

Methyl 4-bromo-3-nitrobenzoate is primarily used as an intermediate in the synthesis of various pharmaceutical agents. It has been identified in the development of compounds targeting anti-inflammatory and analgesic properties. For instance, it serves as a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) .

Organic Synthesis

The compound is extensively utilized in organic chemistry for creating complex molecules. Its reactivity allows chemists to introduce specific functional groups that can be further modified to yield desired products. This versatility is crucial in the design of new chemical entities .

Material Science

Research has explored the potential of this compound in developing new materials, particularly in the field of polymers and coatings. Its unique chemical properties facilitate the creation of materials with enhanced performance characteristics, such as improved thermal stability and mechanical strength .

Biochemical Research

In biochemical studies, this compound has been employed in investigations related to enzyme inhibition and receptor binding. These studies are essential for understanding biological processes and developing novel therapeutic strategies. For example, it has been used to evaluate its effects on specific enzyme activities involved in metabolic pathways .

Analytical Chemistry

As a standard reference material, this compound plays a vital role in analytical methods. It aids in calibrating instruments and validating testing procedures, ensuring accuracy in quantitative analyses .

Case Studies

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Methyl 4-bromo-3-nitrobenzoate belongs to a family of substituted benzoate esters and nitroaromatics. Below is a detailed comparison with structurally related compounds:

Structural Analogs

Stereochemical Studies

This compound derivatives have been critical in resolving stereochemical outcomes. For example, in the intramolecular Schmidt reaction , its ester derivatives facilitated the synthesis of bicyclic amides (e.g., compound 15 ) with preserved enantiomeric ratios (up to 99:1 er). Single-crystal analysis of the 4-bromo-3-nitrobenzoate ester confirmed the (S)-absolute configuration , validating the reaction’s stereospecificity .

Crystallographic Utility

The compound’s crystalline nature allows for robust structural elucidation. Studies using SHELX programs (e.g., SHELXL, SHELXS) have leveraged its derivatives to determine molecular geometries and hydrogen-bonding patterns, critical for understanding aggregation behavior in solids .

Biological Activity

Methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8) is an organic compound that has garnered attention in various fields of biological and chemical research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, toxicity, and applications in medicinal chemistry.

- Molecular Formula : C₈H₆BrNO₄

- Molecular Weight : 260.04 g/mol

- Physical State : Solid at room temperature

- Purity : Typically >98% as per manufacturer specifications .

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interactions with various enzymatic pathways and cellular processes. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can affect metabolic processes in cells. For instance, it has been linked to the inhibition of 3-hydroxyanthranilic acid oxidase (3-HAO), which plays a role in tryptophan metabolism .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents .

- Cytotoxicity : The compound has shown potential cytotoxic effects on various cancer cell lines, indicating its possible use in cancer therapy. This effect is believed to be due to its ability to disrupt cellular functions and induce apoptosis in malignant cells .

Toxicity and Safety Profile

This compound is classified with several hazard statements, including skin irritation (H315) and serious eye irritation (H319) . Handling precautions should be observed to minimize exposure, especially in laboratory settings.

Case Study 1: Enzyme Inhibition

A study published in the Archives of Biochemistry and Biophysics demonstrated that derivatives of this compound could effectively inhibit 3-HAO activity in rat liver extracts. The IC50 values indicated a significant inhibitory effect compared to control compounds .

Case Study 2: Anticancer Activity

In vitro experiments conducted on human leukemia cell lines revealed that this compound induced cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation. The compound's mechanism involved direct interference with c-Myc transcriptional activity, a key regulator of cell growth .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-bromo-3-nitrobenzoate, and how can reaction yields be maximized?

The synthesis of this compound typically involves nitration and esterification steps. A high-yield method (98%) employs controlled nitration of 4-bromo-3-nitrobenzoic acid using concentrated nitric and sulfuric acids at 0–20°C, followed by esterification with methanol. Key parameters include maintaining temperatures below 5°C during acid addition to prevent side reactions and using excess sulfuric acid as a catalyst . Alternative routes involve coupling reactions with intermediates like methyl 3-amino-4-bromobenzoate under anhydrous conditions .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Standard characterization includes:

- NMR Spectroscopy : H and C NMR identify chemical environments (e.g., aromatic protons at δ 8.2–8.5 ppm, ester methyl groups at δ 3.9–4.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] at 261.00 matches CHBrNO) .

- Melting Point Analysis : Consistency with literature values (e.g., 113–115°C) confirms purity .

- Infrared (IR) Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1530 cm (nitro group) confirm functional groups .

Q. How can recrystallization and chromatography improve purity during synthesis?

Recrystallization from methanol/chloroform (1:9) or ethyl acetate/hexane mixtures removes impurities, yielding high-purity crystals . Column chromatography with silica gel and gradients of ethyl acetate in hexane separates nitro- and bromo-containing byproducts .

Advanced Research Questions

Q. How does X-ray crystallography resolve the absolute configuration of derivatives like (S)-10bnb?

Single-crystal X-ray diffraction (SCXRD) is used to determine stereochemistry. For example, the (S)-absolute configuration of (S)-1-((1s,4R)-1-azido-4-phenylcyclohexyl)pentan-3-yl 4-bromo-3-nitrobenzoate was confirmed via SCXRD using SHELXL for refinement and ORTEP-3 for visualization . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and hydrogen bonding patterns are analyzed using graph-set theory .

Q. What mechanistic insights explain the stereochemical outcomes of the intramolecular Schmidt reaction involving this compound derivatives?

The Schmidt reaction of azido-alcohol derivatives (e.g., compound 10) proceeds via a six-membered cyclic transition state, preserving enantiomeric ratios (up to 99:1 er). Stereochemical integrity is maintained due to restricted rotation in the bicyclic amide products, as confirmed by X-ray analysis of mandelic acid salts . Computational modeling (DFT) can further validate transition-state geometries.

Q. How do competing electronic effects influence nitration regioselectivity in bromo-substituted benzoates?

The nitro group preferentially occupies the meta position relative to the electron-withdrawing ester group due to resonance and inductive effects. Bromine, being ortho/para-directing but deactivating, stabilizes the transition state for nitration at the 3-position, as observed in this compound . Competing pathways are minimized by using mixed acids (HNO/HSO) under low-temperature conditions .

Q. What hydrogen-bonding motifs stabilize the crystal packing of this compound derivatives?

Graph-set analysis reveals C=OH–N and C–BrON interactions as dominant motifs. For example, in (S)-10bnb, the nitro group forms bifurcated hydrogen bonds with adjacent ester carbonyls, creating R_2$$^2(8) rings that stabilize the lattice .

Q. How can contradictory crystallographic data be resolved when refining complex structures?

Discrepancies in thermal parameters or occupancy ratios are addressed using:

- SHELXL Constraints : Isotropic refinement for disordered atoms .

- Twinned Data Refinement : For non-merohedral twinning, SHELXL’s TWIN/BASF commands improve R-factors .

- Validation Tools : CheckCIF and PLATON identify outliers in bond lengths/angles .

Q. Methodological Tables

Table 1. Key Crystallographic Parameters for (S)-10bnb

| Parameter | Value |

|---|---|

| Space group | P222 |

| R-factor | 0.045 |

| Flack parameter | 0.02(2) |

| Hydrogen bonds | 2.89–3.02 Å (N–OH) |

| Reference |

Table 2. Optimized Reaction Conditions for Nitration

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (addition), 20°C (stirring) |

| HNO:HSO ratio | 1:2.5 (v/v) |

| Reaction time | 3–5 hours |

| Yield | 96–98% |

| Reference |

Properties

IUPAC Name |

methyl 4-bromo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNDHGPPQZVKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371633 | |

| Record name | methyl 4-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-16-8 | |

| Record name | methyl 4-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.